molecular formula C19H22N2O5S B3453141 N-(3-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide CAS No. 6212-60-8

N-(3-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B3453141
CAS No.: 6212-60-8
M. Wt: 390.5 g/mol
InChI Key: SQKMNSCINPRAHG-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide typically involves the following steps:

    Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the benzene ring with a methoxy group, often using methoxybenzene and a suitable electrophile.

    Attachment of the morpholine ring: The morpholine ring can be introduced through a nucleophilic substitution reaction, where the morpholine acts as a nucleophile and reacts with an electrophilic carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst for reduction reactions.

    Substitution reagents: Such as halogens, alkylating agents, or nucleophiles for substitution reactions.

Major Products Formed

    Oxidation products: Hydroxylated or carbonylated derivatives.

    Reduction products: Amines or other reduced forms of the sulfonamide group.

    Substitution products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme activity or protein interactions.

    Medicine: Potentially as a drug candidate for treating diseases or as an inhibitor of specific enzymes.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. The methoxyphenyl and morpholine groups may enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-N-[2-(piperidin-4-yl)-2-oxoethyl]benzenesulfonamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-(3-methoxyphenyl)-N-[2-(pyrrolidin-4-yl)-2-oxoethyl]benzenesulfonamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

N-(3-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with different ring structures. The combination of the methoxyphenyl group and the benzenesulfonamide moiety also contributes to its distinct characteristics.

Properties

IUPAC Name

N-(3-methoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-17-7-5-6-16(14-17)21(15-19(22)20-10-12-26-13-11-20)27(23,24)18-8-3-2-4-9-18/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKMNSCINPRAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360293
Record name STK182706
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6212-60-8
Record name STK182706
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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